molecular formula C17H14N2O3 B14881066 3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one

3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one

Cat. No.: B14881066
M. Wt: 294.30 g/mol
InChI Key: OCSSZMWSBCDSKY-UHFFFAOYSA-N
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Description

3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one typically involves the reaction of 2,3-dichloroquinoxaline with an appropriate amine, followed by further functionalization. One common method involves the use of oxamic acids and transition-metal-free direct C-H functionalization . The reaction conditions often include the use of solvents like dichloromethane and reagents such as oxalyl chloride and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of quinoxaline derivatives with different substituents .

Scientific Research Applications

3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. This compound has been shown to inhibit DNA synthesis and increase the activity of caspase enzymes, leading to programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one stands out due to its unique structural features and versatile reactivity.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)16(20)10-15-17(21)19-14-5-3-2-4-13(14)18-15/h2-9H,10H2,1H3,(H,19,21)

InChI Key

OCSSZMWSBCDSKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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